2-Phenoxyquinoline

Anticancer Cytotoxicity Quinoline

Researchers targeting the 2-position of the quinoline nucleus for kinase inhibitor programs often face supply gaps for authentic 2-phenoxyquinoline, with positional isomers (e.g., 4-phenoxyquinoline or 2-phenylquinoline) mistakenly substituted, invalidating SAR data. This compound is the exact scaffold required for c-Met inhibitor development and anticancer SAR. - Serves as the core for c-Met kinase inhibitors achieving nanomolar potency; derivative 6c demonstrates an IC50 of 3.12 μM against PC-3 prostate cancer cells. - DFT studies confirm methoxy-substituted derivatives exhibit a band gap as low as 3.381 eV, enabling applications in organic electronics and catalysis. - Supplied with full analytical documentation; available for immediate dispatch to support medicinal chemistry workflows.

Molecular Formula C15H11NO
Molecular Weight 221.25 g/mol
CAS No. 40515-82-0
Cat. No. B15472163
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Phenoxyquinoline
CAS40515-82-0
Molecular FormulaC15H11NO
Molecular Weight221.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)OC2=NC3=CC=CC=C3C=C2
InChIInChI=1S/C15H11NO/c1-2-7-13(8-3-1)17-15-11-10-12-6-4-5-9-14(12)16-15/h1-11H
InChIKeyIDPWXVBDDIYDKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Phenoxyquinoline: Anticancer & Antimicrobial Scaffold


2-Phenoxyquinoline (CAS 40515-82-0) is a heterocyclic aromatic compound belonging to the quinoline class, characterized by a phenoxy substituent at the 2-position of the quinoline core [1]. This scaffold serves as a key intermediate and a biologically active framework in medicinal chemistry. While quinoline derivatives are broadly recognized for diverse pharmacological properties, the specific placement of the phenoxy group at C2 distinguishes this compound from other positional isomers (e.g., 4-phenoxyquinoline) and analogs like 2-phenylquinoline or 2-chloroquinoline . It has been investigated as a core structure for developing anticancer agents, antimicrobial compounds, and enzyme inhibitors [2].

C2-position structure-activity relationship (SAR) scaffold
May support cell-model endpoint review (reported PC-3 cytotoxicity)
Supports antimicrobial screening context (phenoxy-linked bisquinolines vs MTB)

2-Phenoxyquinoline: Unmatched by Other Quinoline Analogs


The substitution of 2-phenoxyquinoline with seemingly similar quinoline derivatives (e.g., 2-phenylquinoline, 2-chloroquinoline, or 4-phenoxyquinoline) is not scientifically valid due to profound differences in electronic properties, steric bulk, and resultant biological activity. Computational studies reveal that the 2-phenoxy substitution significantly alters the compound's reactivity profile, with fluoro- and methoxy-substituted derivatives exhibiting band gaps as low as 3.381 eV [1]. In contrast, 2-phenylquinoline derivatives are primarily explored as efflux pump inhibitors [2], and 4-phenoxyquinoline derivatives have been optimized as PDGF receptor tyrosine kinase inhibitors [3]. The specific position and nature of the substituent dictate target engagement; for instance, 2-phenoxyquinoline derivatives have been developed as c-Met kinase inhibitors with nanomolar potency [4]. Therefore, the procurement of this specific compound is essential for research programs investigating structure-activity relationships (SAR) at the 2-position of the quinoline nucleus.

Electronic profile may differ
2-Phenoxy substitution lowers band gap vs 2-phenyl/2-chloro analogs, altering reactivity.
Target engagement mismatch
2-Phenoxy derivatives reported as c-Met kinase inhibitors; 2-phenylquinolines target NorA efflux pump.
Positional isomer activity shift
4-Phenoxyquinolines optimized as PDGF receptor TK inhibitors, not interchangeable with 2-substituted analogs.

2-Phenoxyquinoline: Quantitative Evidence Guide


Anticancer Potency in Prostate Cancer

A 2-phenoxyquinoline derivative (compound 6c) demonstrated potent cytotoxicity against the PC-3 prostate cancer cell line with an IC50 of 3.12 ± 0.11 μM [1]. This activity is benchmarked against curcumin, a well-known natural anticancer agent, which has reported IC50 values ranging from 10-30 μM in similar prostate cancer models [2]. The 2-phenoxyquinoline scaffold thus provides a quantifiable advantage in potency for prostate cancer research applications.

PC-3 Cytotoxicity
Reported cross-study
3.12 ± 0.11 μM (derivative 6c) vs curcumin 10–30 μM
Supports cell-model endpoint review
PC-3 prostate cancer line; derivative-specific context
Anticancer Cytotoxicity Quinoline

Antimycobacterial Activity vs. M. tuberculosis

Phenoxy-linked bisquinoline derivatives, structurally related to 2-phenoxyquinoline, exhibit potent antimycobacterial activity with minimum inhibitory concentrations (MICs) of 1.1 μM and 2.2 μM against Mycobacterium tuberculosis (MTB) . This activity is comparable to standard antitubercular agents like isoniazid (MIC ~0.1-0.2 μM) but significantly more potent than other quinoline-based compounds such as 2-phenylquinoline, which typically show MICs >10 μM in similar assays [1].

MTB MIC
Class-level inference
1.1–2.2 μM (bisquinolines) vs 2-phenylquinoline >10 μM
Supports antimicrobial screening context
M. tuberculosis H37Rv; bisquinoline structure
Antimycobacterial Antitubercular Quinoline

α-Amylase and α-Glucosidase Inhibition

Imidazole-appended 2-phenoxyquinoline derivatives (specifically compound 7h) demonstrated inhibition of α-amylase and α-glucosidase with IC50 values of 104.30 ± 3.31 μmol/mL and 135.67 ± 2.80 μmol/mL, respectively . While these values are less potent than the clinical reference acarbose (IC50 ~1-10 μmol/mL), they provide a distinct scaffold for developing novel antidiabetic agents that may circumvent the gastrointestinal side effects associated with acarbose [1].

α-Glucosidase IC50
Direct comparison
135.67 μmol/mL (compound 7h)
Supports enzyme inhibition assay context
vs acarbose 1–10 μmol/mL; distinct scaffold
Enzyme Inhibition Diabetes Quinoline

DFT Electronic Profiling

Density Functional Theory (DFT) calculations on 2-phenoxyquinoline-3-carbaldehyde derivatives reveal that substitution on the phenoxy ring significantly modulates electronic properties. Specifically, fluoro- and methoxy-substituted 2-phenoxyquinolines exhibit the lowest energy band gaps (Egap) of 3.79 eV and 3.381 eV, respectively, indicating higher chemical reactivity compared to unsubstituted quinoline (Egap ~4.5 eV) [1]. This computational evidence guides the selection of specific derivatives for applications requiring enhanced reactivity.

Band Gap (Egap)
Class-level inference
3.381 eV (methoxy-substituted)
Supports reactivity screening
DFT B3LYP/6-31G(d,p); vs unsubstituted quinoline ~4.5 eV
DFT Computational Chemistry Quinoline

2-Phenoxyquinoline: Research & Industrial Applications


Prostate Cancer Drug Discovery

Leverage 2-phenoxyquinoline as a core scaffold for synthesizing novel cytotoxic agents targeting prostate cancer. Based on the demonstrated IC50 of 3.12 μM (derivative 6c) against PC-3 cells [1], this compound provides a strong starting point for medicinal chemistry optimization. Its potency surpasses that of curcumin in this specific context, making it a valuable asset for structure-activity relationship (SAR) studies aimed at improving efficacy against hormone-refractory prostate cancer.

Overcoming Drug-Resistant TB

Utilize 2-phenoxyquinoline and its derivatives in the development of new antitubercular agents. The observed MIC values of 1.1-2.2 μM for phenoxy-linked bisquinolines against MTB highlight the scaffold's potential, especially given the increasing prevalence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This scaffold offers a distinct mechanism of action compared to existing therapies, which is critical for combating resistance.

Novel Antidiabetic Agents

Employ 2-phenoxyquinoline derivatives as lead compounds for designing α-amylase and α-glucosidase inhibitors. The documented IC50 values of 104-135 μmol/mL provide a baseline for optimization. The scaffold's non-carbohydrate nature may lead to improved gastrointestinal tolerability compared to acarbose, a key differentiator for patient compliance in type 2 diabetes management.

Tuning Electronic Properties

Source 2-phenoxyquinoline derivatives with specific substituents (e.g., methoxy) for applications requiring precisely tuned electronic properties. DFT calculations confirm that methoxy substitution reduces the energy band gap to 3.381 eV [2], indicating enhanced reactivity. This makes such derivatives suitable for use in organic electronics, catalysis, or as reactive intermediates in synthetic chemistry workflows.

Application
Selection Property
Validation Focus
Prostate cancer cell-model studies
Cell-model endpoint review
PC-3 cytotoxicity endpoints
Antimicrobial screening studies
Antimicrobial susceptibility profiling
MTB MIC endpoints (bisquinolines)
Enzyme inhibition research
α-Glucosidase/α-amylase assay context
Distinct scaffold potency window
Electronic property screening
Substituent-dependent band gap
Reactivity modulation (Egap 3.4–4.5 eV)

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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